molecular formula C9H6BrF2N3 B2464211 2-(4-Bromopyrazol-1-yl)-3-(difluoromethyl)pyridine CAS No. 2248377-51-5

2-(4-Bromopyrazol-1-yl)-3-(difluoromethyl)pyridine

Cat. No.: B2464211
CAS No.: 2248377-51-5
M. Wt: 274.069
InChI Key: IGZPPOHXSUOLSV-UHFFFAOYSA-N
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Description

“2-(4-Bromopyrazol-1-yl)-3-(difluoromethyl)pyridine” is a chemical compound. It’s related to “4-Bromo-1H-pyrazole”, which is used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

“4-Bromo-1H-pyrazole” may be used in the preparation of “4-bromo-1-(2-chloroethyl)-1H-pyrazole”. It may also be used as a starting material in the synthesis of "1,4′-bipyrazoles" .


Chemical Reactions Analysis

“4-Bromo-1H-pyrazole” is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .


Physical and Chemical Properties Analysis

“4-Bromo-1H-pyrazole” is slightly soluble in water . It has a melting point of 93°C to 96°C and a boiling point of 250°C to 260°C .

Mechanism of Action

“4-Bromo-1H-pyrazole” is shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .

Safety and Hazards

“4-Bromo-1H-pyrazole” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of “4-Bromo-1H-pyrazole” in the synthesis of various pharmaceutical and biologically active compounds suggests potential for future research and development in the field of medicine .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-(difluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N3/c10-6-4-14-15(5-6)9-7(8(11)12)2-1-3-13-9/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPPOHXSUOLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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